molecular formula C17H18N2 · HCl B1164689 ZLN005 (hydrochloride)

ZLN005 (hydrochloride)

Katalognummer B1164689
Molekulargewicht: 286.8
InChI-Schlüssel: PRHDHWLJRJJOED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) is a tissue-specific and inducible transcriptional coactivator for several nuclear receptors and plays a key role in energy metabolism, hepatic gluconeogenesis, and cholesterol homoeostasis. ZLN005 is a small molecule that stimulates the expression of PGC-1α and downstream genes in skeletal muscle cells, improving glucose utilization and fatty acid oxidation at a concentration of 20 μM. Chronic administration of 15 mg/kg/day ZLN005 to diabetic db/db mice increased PGC-1α and downstream gene transcription in skeletal muscle, increasing fat oxidation and improving glucose tolerance, pyruvate tolerance, and insulin sensitivity. This compound is the hydrochloride salt formulation of ZLN005.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathway Elucidation

ZLN005, a benzimidazole compound, has shown promise as a transcriptional activator of PGC-1α in metabolic tissues. Its application in diabetic mouse models and in vitro coronary artery disease models suggests therapeutic potential. Research has focused on its metabolic profile to develop novel therapeutics based on ZLN005. Key transformations include hydroxylation, oxidation to carboxylic acids, and conjugations, revealing a detailed metabolic pathway (Sun et al., 2018).

Protection Against Oxidative Damage in Retinal Cells

ZLN005 has demonstrated efficacy in protecting retinal pigment epithelial cells from oxidative damage, a key factor in age-related macular degeneration. This protection is mediated through the upregulation of PGC-1α, associated transcription factors, and antioxidant enzymes, enhancing mitochondrial function (Satish et al., 2018).

Cardioprotection in High Glucose Environments

In the context of diabetic cardiomyopathy, ZLN005 has shown a protective effect on cardiomyocytes in high glucose conditions. It enhances cell viability, reduces apoptosis, and increases expression of autophagy markers and SIRT1. This indicates its role in suppressing cardiomyocyte injury induced by high glucose (Li et al., 2016).

Neuroprotective Effects Under Ischemic Conditions

ZLN005 has neuroprotective effects against ischemic conditions, as demonstrated in vitro and in vivo models. It reduces cerebral infarct volume, improves neurological deficits, and protects against neuronal injury. This is likely due to the activation of the PGC-1α signaling pathway and enhancement of cellular antioxidant systems (Xu et al., 2018).

Diabetes Treatment via Metabolic Regulation

ZLN005 has been explored as a treatment for type 2 diabetes by targeting PGC-1α expression. It has shown positive effects in diabetic mice, improving glucose tolerance, insulin sensitivity, and regulating lipid metabolism. This points to its potential in treating metabolic syndromes (Zhang et al., 2013).

Alleviation of Renal Fibrosis

In chronic kidney disease models, ZLN005 has shown efficacy in alleviating renal fibrosis. It does so by improving mitochondrial homeostasis, thereby maintaining mitochondrial function and energy balance. This suggests its therapeutic potential in chronic kidney diseases (Zhu et al., 2022).

Protection Against Ischemia-Reperfusion-Induced Kidney Injury

ZLN005 also offers protection against ischemia-reperfusion-induced kidney injury. It does this by restoring mitochondrial fatty acid oxidation and mitigating oxidative stress. This indicates its potential in treating acute kidney injuries (Wang et al., 2021).

Enhancing Immune Defense in Sepsis

In sepsis models, ZLN005 has shown efficacy in enhancing immune defense by increasing lysosome volume and acidity, thus reducing bacterial load. This demonstrates its potential in improving outcomes in sepsis (Suzuki et al., 2023).

Eigenschaften

Produktname

ZLN005 (hydrochloride)

Molekularformel

C17H18N2 · HCl

Molekulargewicht

286.8

InChI

InChI=1S/C17H18N2.ClH/c1-17(2,3)13-10-8-12(9-11-13)16-18-14-6-4-5-7-15(14)19-16;/h4-11H,1-3H3,(H,18,19);1H

InChI-Schlüssel

PRHDHWLJRJJOED-UHFFFAOYSA-N

SMILES

CC(C)(C)C(C=C1)=CC=C1C2=NC3=CC=CC=C3N2.Cl

Synonyme

2-[4-(1,1-dimethylethyl)phenyl]-1H-benzimidazole, monohydrochloride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZLN005 (hydrochloride)
Reactant of Route 2
Reactant of Route 2
ZLN005 (hydrochloride)
Reactant of Route 3
Reactant of Route 3
ZLN005 (hydrochloride)
Reactant of Route 4
Reactant of Route 4
ZLN005 (hydrochloride)
Reactant of Route 5
Reactant of Route 5
ZLN005 (hydrochloride)
Reactant of Route 6
Reactant of Route 6
ZLN005 (hydrochloride)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.